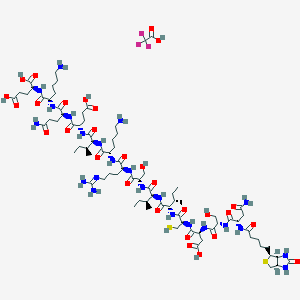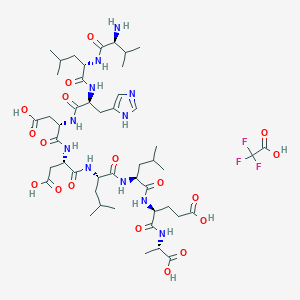
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Tau Peptide (194-213) Trifluoroacetate, also known as (Ser(PO3H2)202,Thr(PO3H2)205)-Tau, is a peptide derived from the microtubule-associated protein tau. It is a highly conserved protein that plays a key role in the formation and stabilization of microtubules and is found in the cytoskeleton of eukaryotic cells. This peptide has been studied extensively in the laboratory, as it has potential applications in a variety of scientific fields, including neuroscience, biochemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Role in Alzheimer's Disease
A series of peptides, including a bisphosphorylated derivative of the Tau protein, were synthesized to understand their conformation and role in Alzheimer's disease. These peptides were specifically recognized by an Alzheimer's disease-specific monoclonal antibody, indicating their importance in the disease pathology. The study showed that the nonphosphorylated peptide adopts a random coil conformation in aqueous solution, becoming more ordered in a beta-type structure with increased hydrophobicity. The phosphorylated peptide exhibited similar trends, with a stronger tendency to form an extended structure, indicating the significance of phosphorylation in the structure and function of Tau peptides in Alzheimer's disease context (Daly et al., 2000).
Involvement in Aberrant Glycosylation and Phosphorylation
The phosphorylation of tau protein, a phenomenon commonly observed in Alzheimer's disease (AD), was studied in relation to glycosylation. The study found that cdk5 phosphorylated tau at multiple sites, including Ser202 and Thr205, and that GSK-3β phosphorylated all cdk5-catalyzed sites except Ser235. The glycosylation seemed to precede hyperphosphorylation in AD, suggesting a potential mechanism involving aberrant glycosylation and phosphorylation of tau in the progression of neurofibrillary degeneration in AD (Liu et al., 2002).
Synthesis and Application in Biomineralization Material Science
The chemistry of phosphoserine containing peptides and polypeptides was explored to develop new biomineralization material science. Selective cleavage of O,O′-diphenyl phospho-protecting groups of Ser(PO3Ph2) was achieved, leading to the synthesis of Ser(P)-containing dipeptides and tetrapeptides. These synthesized peptides were used to understand biomineralization processes and develop hybrid formulations of marine and biomimetic protein minerals (Yamamoto et al., 2003).
Phosphorylation and Structural Effects in Tau Protein
Tau protein's post-translational modifications, phosphorylation and OGlcNAcylation, were studied, revealing their opposing structural effects. The study synthesized a series of peptides derived from the proline-rich domain of tau and observed that phosphorylation favored the formation of polyproline helix (PPII), whereas OGlcNAcylation opposed it. This suggests that phosphorylation at specific sites, including Thr205, significantly influences the structural and functional aspects of tau protein in the context of Alzheimer's disease (Brister et al., 2014).
Eigenschaften
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H133N29O36P2.C2HF3O2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84;3-2(4,5)1(6)7/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144);(H,6,7)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQXHCGHEZWIOR-NYEVKLOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](COP(=O)(O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H134F3N29O38P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2265.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) Trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














